1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
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Description
1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C23H29FN2O4S and its molecular weight is 448.55. The purity is usually 95%.
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Scientific Research Applications
Benzodiazepine Applications in Anesthesia and Cardiology
Benzodiazepines, including midazolam, which shares the fluorophenyl group, have been extensively studied for their effects in anesthesia and cardiology. Midazolam, for instance, has been shown to have advantageous hemodynamic effects useful for induction and as an adjuvant to anesthesia, particularly in coronary-surgical patients. It offers rapid induction with fewer apnea incidences when compared with other hypnotics, making it a preferred choice for short surgical procedures. The compound facilitates a smoother induction and maintenance of anesthesia with minimal untoward reactions, illustrating its significant role in modern anesthetic practice (Schleussner et al., 1981; Fragen & Caldwell, 1981).
Methanesulfonamide Derivatives in Pharmacology
Methanesulfonamide derivatives have been explored for their pharmacological potentials, including as anticancer agents. A Phase I study of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]- (m-AMSA), showed reproducible and reversible toxicity with some evidence of antitumor activity, indicating its potential for Phase II clinical trials (Von Hoff et al., 1978). Another aspect of methanesulfonamide derivatives includes their role in modifying physiological responses, such as uterine relaxation, suggesting a potential for applications in obstetrics and gynecology (Landesman et al., 1968).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-16(2)11-12-26-20-10-9-18(13-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-7-5-6-8-19(17)24/h5-10,13,16,25H,11-12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHNZYQXNPMSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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